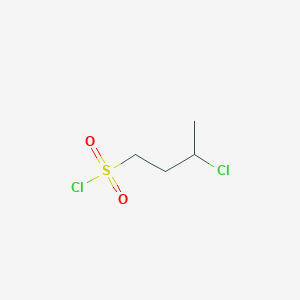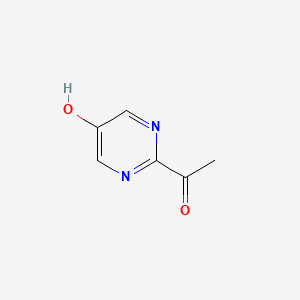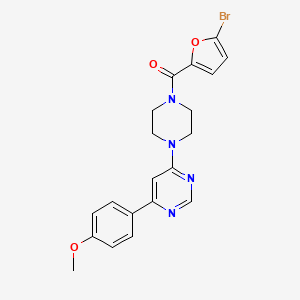
3-Chlorobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobutane-1-sulfonyl chloride is a chemical compound with the formula C4H8Cl2O2S . It is used for research and development purposes . It is a useful research chemical and is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 3-Chlorobutane-1-sulfonyl chloride, can be achieved through chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis
The molecular formula of 3-Chlorobutane-1-sulfonyl chloride is C4H8Cl2O2S . The molecular weight is 191.07 g/mol . The structure of this compound includes a sulfonyl group (SO2) and a chloride group (Cl) attached to a butane backbone .Chemical Reactions Analysis
Sulfonyl chlorides, like 3-Chlorobutane-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . This reactivity is due to the presence of a good leaving group (Cl) in the sulfonyl chloride .Aplicaciones Científicas De Investigación
Catalytic Decarboxylative Radical Sulfonylation
This process is crucial in synthesizing sulfones, which are key structures in pharmaceuticals and agrochemicals. The technique utilizes sulfinates in a visible-light-induced reaction with redox-active esters of aliphatic carboxylic acids, demonstrating broad substrate scope and functional group compatibility. This method facilitates the late-stage modification of complex natural products and bioactive pharmaceuticals, including the synthesis of anti-prostate cancer drug bicalutamide. A proposed mechanism involves sulfonyl group transfer, highlighting the role of sulfonyl chlorides in radical sulfonylation processes (Jiayan He et al., 2020).
Sultones Organo-métalliques and Sulfonation Reactions
The study of substituted silacyclobutanes with sulfur trioxide and other sulfonating agents, including trimethylsilyl chlorosulfonate, has led to the production of 4-sila-1,4-butanesultones. This research provides insights into the behavior of silacyclobutanes in sulfonation reactions, revealing mechanisms and the effects of different substituents on the insertion of sulfur trioxide into Si-C bonds (J. Dubac et al., 1970).
Mechanochemistry in Pharmaceutical Synthesis
The application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, demonstrates a novel approach to pharmaceutical manufacturing. This method employs either stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates, showcasing the versatility of sulfonyl chloride derivatives in drug synthesis (Davin Tan et al., 2014).
Heteroaryl Sulfonamides and Sulfonyl Fluorides
The oxidation of heteroaromatic thiols to sulfonyl chloride at low temperatures using aqueous sodium hypochlorite illustrates a rapid and gas-free method for preparing sulfonyl fluorides. These compounds have potential as monomers in parallel chemistry efforts, highlighting the importance of sulfonyl chloride derivatives in developing new chemical entities (S. Wright et al., 2006).
Solid-Phase Synthesis of Heterocycles
The use of polymer-supported sulfonyl chloride for the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones from 1,2-diols represents a significant advancement in the synthesis of heterocyclic compounds. This method facilitates the preparation of oxazolidinones with high enantiopurity, underscoring the utility of sulfonyl chloride functionalities in the development of novel synthetic methodologies (P. Holte et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
3-chlorobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTHSJPWBHRPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobutane-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)
![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)
![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)
![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2988122.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)